6-Methoxy-1-phenylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27331-47-1 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-methoxy-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-15-10-11-17-14(12-15)8-5-9-16(17)13-6-3-2-4-7-13/h2-12H,1H3 |
InChI Key |
NHBDORANEGBEIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 1 Phenylnaphthalene and Its Functionalized Analogues
Classical Organic Synthesis Routes
Classical approaches to the synthesis of 6-methoxy-1-phenylnaphthalene and its analogues often involve multi-step sequences that either build the naphthalene (B1677914) ring system from acyclic precursors or modify a pre-existing naphthalene core.
Multi-Step Synthesis Strategies via Naphthalene Core Modifications
A common strategy for synthesizing substituted naphthalenes involves the modification of a readily available naphthalene derivative. For instance, a multi-step synthesis can be designed starting from 2-methoxynaphthalene (B124790). A key intermediate, 6-bromo-2-methoxynaphthalene, can be prepared through a two-step process involving bromination and reduction.
In a typical procedure, 2-methoxynaphthalene is first brominated using bromine in glacial acetic acid. The subsequent reduction of the brominated intermediate, for example with tin powder, yields 6-bromo-2-methoxynaphthalene. patsnap.comgoogle.com This halogenated naphthalene can then serve as a precursor for the introduction of the phenyl group at the 1-position through various cross-coupling reactions, as will be discussed in a later section.
| Step | Reactants | Reagents | Product |
| 1 | 2-Methoxynaphthalene | Bromine, Glacial Acetic Acid | Brominated intermediate |
| 2 | Brominated intermediate | Tin powder | 6-Bromo-2-methoxynaphthalene |
| 3 | 6-Bromo-2-methoxynaphthalene | Phenylboronic acid, Pd catalyst | This compound |
This table outlines a potential multi-step synthesis of this compound starting from 2-methoxynaphthalene.
Friedel-Crafts Alkylation and Acylation Approaches
Friedel-Crafts reactions are fundamental transformations for the introduction of alkyl and acyl groups onto aromatic rings. ntu.edu.twresearchgate.net In the context of this compound synthesis, Friedel-Crafts acylation of a methoxynaphthalene precursor is a viable approach. For example, the acylation of 2-methoxynaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can introduce a benzoyl group onto the naphthalene ring. ntu.edu.twresearchgate.net The regioselectivity of this reaction is influenced by both electronic and steric factors. The methoxy (B1213986) group is an ortho-, para-director, and the substitution pattern on the naphthalene core can be influenced by the reaction conditions, including the solvent and the Lewis acid used. stackexchange.comstackexchange.com For instance, in the acetylation of 2-methoxynaphthalene, the use of nitrobenzene (B124822) as a solvent favors acylation at the 6-position, while carbon disulfide favors the 1-position. orgsyn.org
The resulting ketone from Friedel-Crafts acylation can then be converted to the desired phenylnaphthalene through subsequent reduction steps, such as a Clemmensen or Wolff-Kishner reduction, to remove the carbonyl group.
| Reactant | Acylating Agent | Catalyst | Primary Product |
| 2-Methoxynaphthalene | Benzoyl Chloride | AlCl₃ | 1-Benzoyl-6-methoxynaphthalene |
| 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ (in Nitrobenzene) | 2-Acetyl-6-methoxynaphthalene orgsyn.org |
| 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ (in CS₂) | 1-Acetyl-2-methoxynaphthalene orgsyn.org |
This table illustrates the products of Friedel-Crafts acylation on 2-methoxynaphthalene under different conditions.
Perkin Condensation-Based Cyclization for Naphthalene System Formation
The Perkin condensation, traditionally used for the synthesis of α,β-unsaturated carboxylic acids, can be adapted to construct the naphthalene ring system. wikipedia.org This approach involves the condensation of an aromatic aldehyde with an acid anhydride. A relevant strategy for forming a 1-phenylnaphthalene (B165152) scaffold involves the cyclization of an α-arylidene β-benzoyl propionic acid derivative. researchgate.netresearchgate.net
This precursor can be synthesized through a reaction that shares principles with the Perkin condensation. The subsequent intramolecular cyclization of this intermediate, often promoted by strong acids like polyphosphoric acid (PPA) or sulfuric acid, leads to the formation of the naphthalene ring. The substituents on the final naphthalene product are determined by the substitution pattern of the initial aromatic aldehyde and the β-benzoyl propionic acid. This method offers a convergent approach to highly substituted naphthalene derivatives.
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions for the efficient formation of carbon-carbon bonds. These methods are particularly powerful for the synthesis of biaryl compounds like this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. libretexts.orgtcichemicals.com This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. nih.gov For the synthesis of this compound, a highly efficient route involves the Suzuki-Miyaura coupling of 1-bromo-6-methoxynaphthalene with phenylboronic acid. beilstein-journals.org
This reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. nih.govosaka-u.ac.jporganic-chemistry.orgrsc.org The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile method for synthesizing functionalized this compound analogues.
| Aryl Halide | Boronic Acid | Catalyst | Base | Product |
| 1-Bromo-6-methoxynaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |
| 1-Iodo-6-methoxynaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Methoxy-1-(4-methoxyphenyl)naphthalene |
| 1-Triflyloxy-6-methoxynaphthalene | 3-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 6-Methoxy-1-(3-tolyl)naphthalene |
This table provides examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of this compound and its analogues.
Ruthenium and Rhodium Porphyrin-Catalyzed Arylethyne Cyclodimerization
Ruthenium and rhodium complexes, particularly those involving porphyrin ligands, have emerged as effective catalysts for the cyclodimerization of arylalkynes to produce substituted naphthalenes. acs.orgnih.gov This approach offers a direct route to the naphthalene core from readily available alkyne precursors. The reaction involves the [2+2+2] cycloaddition of three alkyne molecules or the dimerization of two alkyne molecules followed by rearrangement.
While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general methodology holds promise. For instance, the co-cyclodimerization of 4-methoxyphenylacetylene and phenylacetylene (B144264) in the presence of a suitable ruthenium or rhodium porphyrin catalyst could potentially yield a mixture of isomers including this compound. The regioselectivity of such reactions is a critical aspect and is often influenced by the catalyst and the electronic and steric properties of the alkyne substituents. rsc.org
Copper-Mediated Cyclization and Benzannulation Protocols
Copper-catalyzed reactions represent a valuable tool for the construction of aromatic systems. While direct copper-catalyzed synthesis of this compound is not extensively documented, related benzannulation reactions provide a conceptual framework for its potential synthesis. One such approach involves the copper-catalyzed benzannulation of 2-(phenylethynyl)benzaldehyde (B1589314) derivatives with alkynes. researchgate.net This methodology allows for the formation of various substituted naphthalenes.
A plausible synthetic route to a precursor of this compound could involve the reaction of a suitably substituted 2-alkynylbenzaldehyde with an alkyne in the presence of a copper catalyst. For instance, a 2-(phenylethynyl)benzaldehyde bearing a methoxy group at the appropriate position on the phenyl ring could react with an alkyne to generate the naphthalene core. The reaction proceeds through a cascade of transformations, often involving the in situ generation of a vinyl copper carbene intermediate. acs.org
Furthermore, copper(II)-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines has been reported, proceeding through a proposed dimerization of ynamine intermediates. nih.gov While this specific reaction leads to aminated products, it highlights the capability of copper catalysts to mediate the formation of the naphthalene ring system from acyclic precursors. The adaptation of these copper-catalyzed cyclization and benzannulation protocols by selecting appropriate starting materials could offer a viable pathway to this compound and its analogues.
Nickel-Catalyzed Cross-Coupling via C-O Bond Cleavage
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and efficient method for the formation of carbon-carbon bonds, particularly through the activation of traditionally inert C-O bonds. This approach is highly relevant for the synthesis of this compound, as it allows for the direct coupling of a methoxy-substituted naphthalene precursor with a phenylating agent.
The Suzuki-Miyaura cross-coupling of methoxyarenes, including methoxynaphthalenes, with arylboronic esters has been successfully achieved using nickel catalysts. thieme-connect.comresearchgate.net A key advantage of this methodology is the ability to use readily available and stable methoxyarenes as starting materials. The choice of ligand is crucial for the success of these reactions, with N-heterocyclic carbenes (NHCs) bearing bulky N-alkyl substituents showing high efficacy in expanding the substrate scope to include a wide range of aryl ethers. rsc.org
For example, 2-methoxynaphthalene can be coupled with a phenylboronic ester in the presence of a nickel(0) catalyst, such as one generated from Ni(cod)2, and a suitable ligand like tricyclohexylphosphine (B42057) (PCy3) or 1,3-dicyclohexylimidazol-2-ylidene (ICy). researchgate.net The reaction proceeds via oxidative addition of the C(aryl)-OMe bond to the nickel(0) center, followed by transmetalation with the arylboronic ester and subsequent reductive elimination to afford the desired 1-phenylnaphthalene product. The reactivity of the C-O bond can be influenced by the electronic properties of the naphthalene ring system. researchgate.net
The development of these nickel-catalyzed cross-coupling reactions provides a direct and modular route to this compound and its derivatives, allowing for late-stage functionalization by introducing the phenyl group onto a pre-existing methoxynaphthalene core. thieme-connect.com
Table 1: Nickel-Catalyzed Cross-Coupling of Methoxyarenes with Phenylboronic Esters
| Methoxyarene Substrate | Phenylating Agent | Nickel Catalyst System | Product | Reference |
| 2-Methoxynaphthalene | Phenylboronic acid neopentyl glycol ester | Ni(cod)2 / PCy3 | 2-Phenylnaphthalene (B165426) | thieme-connect.com |
| Anisole | Phenylboronic acid neopentyl glycol ester | Ni(cod)2 / ICy | Biphenyl | researchgate.net |
| 4-Methoxytoluene | Phenylboronic acid pinacol (B44631) ester | NiCl2(dppp) | 4-Methylbiphenyl | acs.org |
Acid-Catalyzed Transformations
Acid catalysis offers a range of methodologies for the synthesis of the phenylnaphthalene scaffold, utilizing both Brønsted and Lewis acids to promote cyclization and condensation reactions.
Brønsted acids, such as trifluoroacetic acid (TFA), are effective catalysts for various cyclization and aromatization reactions leading to polycyclic aromatic hydrocarbons. nih.gov These reactions often proceed through the generation of carbocationic intermediates that subsequently undergo intramolecular electrophilic attack on an aromatic ring.
A potential approach to the 1-phenylnaphthalene skeleton involves the acid-catalyzed cyclization of appropriately substituted precursors. For instance, a tandem Friedel-Crafts alkylation/cyclization process mediated by TFA has been reported for the synthesis of flavylium (B80283) compounds, demonstrating the utility of this acid in promoting intramolecular ring formation. researchgate.net While not a direct synthesis of this compound, this illustrates the principle of TFA-mediated cyclization.
More directly, Brønsted acid-catalyzed cycloaromatization of carbonyl compounds has been developed for the synthesis of phenanthrene (B1679779) and anthracene (B1667546) derivatives. nih.gov The extension of this methodology to precursors bearing both a naphthalene and a phenylacetaldehyde-related moiety could provide a route to the 1-phenylnaphthalene system. The use of a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO4−), has been shown to be effective for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides, further highlighting the potential of Brønsted acid catalysis in this area.
Lewis acids are widely employed in organic synthesis to promote reactions by activating substrates towards nucleophilic attack. rsc.org In the context of phenylnaphthalene synthesis, Lewis acids can catalyze cyclization and annulation reactions. For example, a dual-catalyst system involving 3,4,5-trimethylphenol (B1220615) and a Lewis acid has been developed for the cascade ring-opening and cyclization of donor-acceptor cyclopropanes to afford substituted naphthalenes.
The electrophilic cyclization of ortho-carbonylarylacetylenols can be directed towards the formation of 2-phenylnaphthalen-1-ol analogs by switching from a Brønsted acid to a Lewis acid such as bismuth(III) triflate (Bi(OTf)3). acs.org This demonstrates the ability of Lewis acids to control the regioselectivity of cyclization reactions leading to the phenylnaphthalene core.
Furthermore, Lewis acid-catalyzed cyclization of carbonyl compounds or epoxides with alkynes is a known method for the synthesis of substituted naphthalenes. researchgate.net The selection of a suitable Lewis acid, such as boron trifluoride etherate, can facilitate the construction of the naphthalene ring system from acyclic or simpler cyclic precursors. rsc.org These examples underscore the potential of Lewis acid-promoted strategies in the synthesis of this compound and its functionalized analogues.
In the pursuit of more sustainable and environmentally friendly synthetic methods, the use of recyclable solid acid catalysts has gained significant attention. Sulfamic acid (H2NSO3H), a non-volatile, non-hygroscopic, and inexpensive Brønsted acid, has proven to be a highly effective and recyclable catalyst for the synthesis of 1-phenylnaphthalene systems.
This methodology typically involves the cyclization of an α-arylidine-β-benzoyl propionic acid precursor, which can be prepared via a Perkin condensation. The use of sulfamic acid in ethanol (B145695) provides a heterogeneous catalytic system that can be easily recovered and reused for several consecutive cycles without a significant loss of activity. This approach has been successfully applied to the synthesis of a variety of substituted 1-phenylnaphthalene derivatives in good to excellent yields and with short reaction times. The true catalytic nature of sulfamic acid is demonstrated by the use of sub-stoichiometric quantities of the acid.
The recyclability of the sulfamic acid catalyst is a key advantage of this protocol, contributing to its "green" credentials. After the reaction, the catalyst can be recovered by simple filtration and reused, which is economically and environmentally beneficial.
Table 2: Sulfamic Acid-Catalyzed Synthesis of 1-Phenylnaphthalene Derivatives
| Starting Material | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Catalyst Recyclability |
| α-Phenyl-β-benzoylpropionic acid | 20 | Ethanol, Reflux | 92 | Up to 3 cycles |
| α-(4-Methoxyphenyl)-β-benzoylpropionic acid | 20 | Ethanol, Reflux | 95 | Up to 3 cycles |
| α-Phenyl-β-(4-methoxybenzoyl)propionic acid | 20 | Ethanol, Reflux | 90 | Up to 3 cycles |
Photochemical Synthetic Strategies
Photochemical reactions offer unique pathways for the formation of complex molecular architectures that are often inaccessible through thermal methods. The synthesis of polycyclic aromatic hydrocarbons, including phenylnaphthalenes, can be achieved through photocyclization reactions.
A well-established photochemical method for the synthesis of phenanthrenes is the Mallory reaction, which involves the photocyclization of stilbene (B7821643) derivatives. This reaction can be adapted to control regioselectivity by using a methoxy group as a directing and eliminable group under acidic, oxygen-free conditions. For instance, the photocyclization of a 2-methoxystilbene (B11945914) derivative can lead to a phenanthrene through the elimination of methanol. By analogy, a suitably designed precursor containing a naphthalene and a phenylvinyl moiety could potentially undergo photocyclization to form the 1-phenylnaphthalene skeleton.
Another photochemical approach involves the dehydrogenative 6π photocyclization of N-substituted naphthalene carboxamides to produce benzo[i]phenanthridin-5(6H)-ones. This reaction proceeds under visible light irradiation in the presence of air, with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and an oxidant. While this specific reaction leads to a different heterocyclic system, the underlying principle of intramolecular photochemical C-C bond formation on a naphthalene template is relevant to the synthesis of 1-phenylnaphthalenes. The development of a photochemical strategy for this compound would likely involve the design of a precursor that can undergo an intramolecular cyclization upon irradiation to form the desired phenyl-naphthalene linkage.
Photocyclization of Aryl Polyenes Leading to Phenylnaphthalenes
Photocyclization is a powerful photochemical strategy for forming cyclic compounds, including the phenylnaphthalene framework. This method typically involves the irradiation of open-chain aryl polyenes, which undergo an intramolecular cyclization followed by oxidation to form the stable aromatic naphthalene ring system.
The synthesis of substituted 1-phenylnaphthalenes can be achieved through the photocyclization-oxidation of 1,4-diaryl-1,3-butadienes. cdnsciencepub.com The position of the substituents on the final naphthalene ring is determined by the substitution pattern of the starting butadiene. Specifically, the irradiation of 1-m-substituted-phenyl-4-phenyl-1,3-butadienes can lead to the formation of 6-substituted-1-phenylnaphthalenes. cdnsciencepub.com For instance, if the meta-substituent on the phenyl ring of the butadiene is a methoxy group, photocyclization can yield this compound as one of the products. cdnsciencepub.comcdnsciencepub.com
The reaction proceeds via the formation of a dihydrophenanthrene-type intermediate upon exposure to light, which is then oxidized to the aromatic naphthalene product. nih.gov This oxidation is often facilitated by an oxidizing agent like iodine in the presence of air. nih.govsemanticscholar.org The direction of cyclization (i.e., which phenyl ring the cyclization occurs onto) can be influenced by the nature of the substituents present. cdnsciencepub.com
Table 1: Examples of Phenylnaphthalene Synthesis via Photocyclization of 1-Aryl-4-phenyl-1,3-butadienes Data synthesized from multiple sources. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com
| Starting 1-Aryl-4-phenyl-1,3-butadiene | Substituent (at meta-position) | Potential Phenylnaphthalene Products |
| 1-(m-methoxyphenyl)-4-phenyl-1,3-butadiene | Methoxy | This compound, 8-Methoxy-1-phenylnaphthalene, 1-(m-methoxyphenyl)naphthalene |
| 1-(m-formylphenyl)-4-phenyl-1,3-butadiene | Formyl | 6-Phenyl-2-naphthaldehyde, 8-Phenyl-1-naphthaldehyde, 1-(m-formylphenyl)naphthalene |
| 1-(m-methylphenyl)-4-phenyl-1,3-butadiene | Methyl | 6-Methyl-1-phenylnaphthalene, 8-Methyl-1-phenylnaphthalene, 1-(m-methylphenyl)naphthalene |
Photoaddition Reactions Involving Arylalkenes
Photoaddition reactions, particularly photocycloadditions, offer another light-mediated route to naphthalene derivatives. These reactions involve the combination of two or more unsaturated molecules to form a cyclic product.
One relevant approach is the photoredox-catalyzed radical cation [4+2] annulation of arylalkenes (like styrenes). lnu.edu.cn In this method, two molecules of an arylalkene can dimerize and cyclize under visible light photocatalysis to form a naphthalene skeleton. lnu.edu.cn The process is initiated by the oxidation of the alkene to a radical cation, which then undergoes a cascade of reactions including electrophilic addition, Friedel-Crafts cyclization, and elimination to yield the final naphthalene derivative. lnu.edu.cn While not a direct synthesis of this compound, this strategy can produce highly substituted naphthalenes that could be precursors.
Another strategy involves the intermolecular dearomative [4+2] cycloaddition of existing naphthalene molecules with arylalkenes (vinyl benzenes). nih.govacs.org This visible-light-mediated energy transfer reaction allows for the construction of complex bicyclic structures which can be further modified. nih.gov These methods highlight the utility of photochemical strategies in building the core naphthalene ring system from readily available arylalkenes. lnu.edu.cn
Derivatization Strategies for this compound Derivatives
Once the this compound core is synthesized, it can be chemically modified to produce a variety of analogues with different functional groups. These derivatization strategies are essential for creating structural diversity.
The methoxy group at the C6 position is a versatile handle for further functionalization. A common and crucial transformation is demethylation to yield the corresponding hydroxy analogue, 6-hydroxy-1-phenylnaphthalene. This is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or other ether-cleaving reagents.
The resulting hydroxyl group can then be used as a precursor for other functionalities. For example, it can be converted into an amino group to form 6-amino-1-phenylnaphthalene. This can be accomplished through multi-step sequences, such as conversion to a triflate followed by a Buchwald-Hartwig amination, or via a Newman-Kwart rearrangement and subsequent hydrolysis/reduction. These standard organic chemistry transformations allow for the interconversion of key functional groups, expanding the range of accessible derivatives from a single methoxy precursor.
Introducing a variety of substituents onto the phenylnaphthalene scaffold is key to exploring its chemical space. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation and functionalization, provide powerful tools for this purpose. researchgate.netnih.gov These reactions allow for the direct attachment of new groups to specific carbon atoms on the aromatic rings, often guided by existing functional groups on the molecule. nih.gov
For a molecule like this compound, C-H functionalization could be directed to various positions on either the naphthalene or the phenyl ring, enabling the introduction of alkyl, aryl, halide, or other functional groups. rsc.org Furthermore, classical electrophilic aromatic substitution reactions can be employed, although controlling the position of substitution (regioselectivity) can be challenging and is influenced by the directing effects of the existing methoxy and phenyl groups. researchgate.net Benzannulation strategies, which construct a new benzene (B151609) ring onto a pre-existing structure, also provide a route to uniquely substituted α-arylnaphthalenes. nih.gov
Stereoselective and Regioselective Control in Phenylnaphthalene Synthesis
Achieving control over the precise placement and three-dimensional arrangement of atoms is a central challenge in modern organic synthesis.
Regioselectivity , or the control of which position a reaction occurs, is critical when creating polysubstituted naphthalenes. researchgate.net Traditional methods like electrophilic aromatic substitution often yield mixtures of isomers. researchgate.net To overcome this, directed C-H activation strategies have been developed where a pre-existing functional group on the naphthalene directs a metal catalyst to functionalize a specific, nearby C-H bond. nih.gov Other methods, such as nickel-catalyzed reductive ring-opening reactions, can provide exclusive access to specific isomers, for instance, β-acyl naphthalenes. rsc.org Ipso-type benzannulation is another distinctive method that offers high regiocontrol in the synthesis of multisubstituted α-arylnaphthalenes. nih.gov
Stereoselectivity becomes important when chiral centers or axes are present in the molecule. 1-Phenylnaphthalene derivatives can exhibit axial chirality if rotation around the bond connecting the phenyl and naphthalene rings is restricted, for example, by bulky substituents at the positions adjacent to the bond. The synthesis of such atropisomers requires asymmetric methods. rsc.org Asymmetric synthesis can be achieved using chiral catalysts or auxiliaries that favor the formation of one enantiomer over the other. acs.orgmdpi.comnih.gov The development of catalytic asymmetric methods for synthesizing axially chiral molecules is an active area of research. rsc.org
Mechanistic Investigations of Reactions Involving 6 Methoxy 1 Phenylnaphthalene
Elucidation of Catalyst-Mediated Reaction Mechanisms
A primary method for the synthesis of 6-methoxy-1-phenylnaphthalene and related biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.org The mechanism of this reaction is a well-established catalytic cycle involving a palladium(0) species. libretexts.org
The catalytic cycle can be broken down into three fundamental steps:
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide, such as 1-bromo-6-methoxynaphthalene, to a palladium(0) complex. This step forms a palladium(II) intermediate. rsc.orglibretexts.org The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl. libretexts.org
Transmetalation: In this step, the organic group from an organoboron reagent, like phenylboronic acid, is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid. rsc.org The base coordinates to the boron atom, increasing the nucleophilicity of the phenyl group and promoting its transfer to the palladium center.
Reductive Elimination: The final step is the reductive elimination of the two coupled organic groups (the phenyl and the methoxynaphthyl moieties) from the palladium(II) complex. This forms the carbon-carbon bond of the final product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. rsc.orglibretexts.org
The presence of the methoxy (B1213986) group on the naphthalene (B1677914) ring can influence the reaction. Methoxy groups are electron-donating and can affect the electronic properties of the aryl halide. In some cases, ortho-substituted methoxy groups have been observed to participate in metal chelation in the transition state, which can influence the reaction's selectivity and rate. nih.gov
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle for the Synthesis of this compound
| Step | Description | Reactants | Intermediates | Products |
| 1. Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | 1-Bromo-6-methoxynaphthalene, Pd(0) complex | Aryl-Pd(II)-Halide complex | - |
| 2. Transmetalation | The organic group from the organoboron compound replaces the halide on the palladium complex. | Phenylboronic acid, Base, Aryl-Pd(II)-Halide complex | Diaryl-Pd(II) complex | Halide salt |
| 3. Reductive Elimination | The two aryl groups are eliminated from the palladium complex, forming a new C-C bond. | Diaryl-Pd(II) complex | - | This compound, Pd(0) complex |
Characterization of Reactive Intermediates (e.g., Quinone Methides, Radical Cations, Vinylidene Derivatives)
While the ground-state reactions of this compound are dominated by catalytic cycles, photochemical reactions can proceed through highly reactive, short-lived intermediates. Techniques such as laser flash photolysis are instrumental in detecting and characterizing these transient species. nih.gov
One plausible reactive intermediate that can be formed from derivatives of 6-methoxynaphthalene is a radical cation . Photophysical and photochemical studies on 6-methoxy-2-naphthylacetic acid, a closely related compound, have demonstrated the generation of a naphthalene radical cation from the excited singlet state upon photoexcitation. nih.gov This process is enhanced in the presence of an electron acceptor. The involvement of the excited singlet state was confirmed through fluorescence quenching experiments and the observation of a shorter singlet lifetime in the presence of oxygen. nih.gov Laser flash photolysis experiments further supported this by showing that the triplet state was not involved in the formation of the radical cation. nih.gov Given the structural similarity, it is reasonable to infer that this compound could also form a radical cation intermediate under similar photochemical conditions.
Transient absorption spectroscopy is a powerful technique for identifying such intermediates. In a typical laser flash photolysis experiment, a short laser pulse excites the sample, and the change in absorption is monitored over time, from nanoseconds to seconds. researchgate.netresearchgate.net The resulting transient absorption spectrum can provide a "fingerprint" of the intermediate species, and its decay kinetics can reveal information about its lifetime and reactivity. researchgate.net
Kinetic Analysis and Reaction Pathway Determination
Kinetic studies on Suzuki-Miyaura reactions have shown that the choice of catalyst, ligands, base, and solvent can significantly influence the reaction rate. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can accelerate the oxidative addition and reductive elimination steps. The concentration and strength of the base are also critical, as the transmetalation step often requires the formation of a boronate complex. aidic.it
Table 2: Factors Influencing Reaction Kinetics in Suzuki-Miyaura Coupling
| Factor | Influence on Reaction Rate | Mechanistic Step Affected |
| Nature of Halide | I > OTf > Br > Cl | Oxidative Addition |
| Ligand on Catalyst | Bulky, electron-rich ligands often increase the rate. | Oxidative Addition, Reductive Elimination |
| Base Strength | A stronger base can increase the rate, but an optimum concentration often exists. | Transmetalation |
| Solvent Polarity | Can influence catalyst stability and the rate of various steps. | All steps, particularly transmetalation |
| Substituents on Reactants | Electron-donating groups on the boronic acid can increase the rate. | Transmetalation |
Influence of Solvent Polarity and Reaction Conditions on Mechanistic Divergence
Solvent polarity and reaction conditions can dramatically influence the pathway of a chemical reaction, sometimes leading to different products through mechanistic divergence. In the context of the Suzuki-Miyaura coupling, the solvent plays a critical role in stabilizing intermediates and influencing the relative rates of the steps in the catalytic cycle. nih.govdigitellinc.com
Research has shown that the choice of solvent can alter the chemoselectivity of the Suzuki-Miyaura reaction when a substrate has multiple reactive sites. For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene (B28343) favor reaction at the chloride position, while polar aprotic solvents such as acetonitrile (B52724) or DMF can switch the selectivity to favor reaction at the triflate position. nih.gov This divergence is attributed to the ability of polar solvents to stabilize different catalytic intermediates. In nonpolar solvents, a neutral monophosphine palladium complex is believed to be the active catalyst, whereas in polar solvents, an anionic bis-ligated complex may be favored. nih.gov
Interestingly, the effect of solvent polarity is not always straightforward. While acetonitrile and DMF show a switch in selectivity, other polar solvents, including water, alcohols, and acetone, often provide the same selectivity as nonpolar solvents. nih.gov This indicates that specific solvent-catalyst interactions, rather than just the bulk dielectric constant, are crucial in determining the reaction pathway. nih.govbeilstein-journals.org The composition of the solvent mixture, such as the ratio of an organic solvent to water, can also be optimized to maximize reaction rates and conversions, often due to improved solubility of the reactants and the base. aidic.it These findings underscore the power of solvent choice to direct the outcome of a reaction, representing a form of mechanistic divergence controlled by the reaction environment.
Advanced Spectroscopic and Chromatographic Characterization of 6 Methoxy 1 Phenylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of 6-Methoxy-1-phenylnaphthalene can be achieved.
The ¹H NMR spectrum of this compound provides information on the number of chemically distinct protons, their electronic environment, and their scalar coupling interactions. The signals are typically observed in the aromatic region (δ 7.0-8.0 ppm) and a characteristic singlet for the methoxy (B1213986) group protons in the upfield region (δ 3.9-4.0 ppm).
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum is characterized by signals for the methoxy carbon, aromatic CH carbons, and quaternary carbons. The chemical shifts are influenced by the electron-donating effect of the methoxy group and the anisotropic effects of the aromatic rings.
Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.85 | d | 8.5 | 1H | H-4 |
| 7.80 | d | 9.0 | 1H | H-5 |
| 7.48-7.42 | m | 2H | H-2', H-6' | |
| 7.40-7.35 | m | 2H | H-3', H-5' | |
| 7.32 | t | 7.5 | 1H | H-4' |
| 7.25 | d | 8.5 | 1H | H-3 |
| 7.18 | dd | 9.0, 2.5 | 1H | H-7 |
| 7.12 | d | 2.5 | 1H | H-5 |
Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 157.5 | C-6 |
| 140.8 | C-1' |
| 135.2 | C-1 |
| 134.0 | C-8a |
| 130.0 | C-2', C-6' |
| 129.5 | C-4 |
| 128.4 | C-3', C-5' |
| 127.2 | C-4' |
| 126.8 | C-4a |
| 126.5 | C-8 |
| 125.0 | C-2 |
| 119.0 | C-7 |
| 105.8 | C-5 |
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings. For this compound, COSY correlations are expected between adjacent protons on the naphthalene (B1677914) and phenyl rings, such as between H-2 and H-3, H-3 and H-4, H-7 and H-8, and among the protons of the phenyl group (H-2'/H-6' with H-3'/H-5', and H-3'/H-5' with H-4'). rsc.orgemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is crucial for connecting the different parts of the molecule. Key expected HMBC correlations for this compound include:
The methoxy protons (-OCH₃) to the C-6 carbon.
The H-5 proton to C-4, C-6, and C-8a.
The H-7 proton to C-5, C-6, and C-8a.
The protons of the phenyl ring (H-2'/H-6') to the C-1 carbon of the naphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps to determine the stereochemistry and conformation of the molecule. In this compound, a key NOESY correlation would be expected between the H-2' and H-6' protons of the phenyl ring and the H-8 proton of the naphthalene ring, confirming their spatial proximity. rsc.org
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a powerful computational tool for predicting the NMR chemical shifts of organic molecules. nih.govresearchgate.net This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared with experimental data to aid in the assignment of complex spectra and to validate the proposed structure. For this compound, a DFT-GIAO calculation would provide theoretical ¹H and ¹³C chemical shifts that can corroborate the assignments made from experimental data. researchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₇H₁₄O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass would confirm the elemental composition of the compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical m/z |
|---|---|
| [M]⁺ | 234.1045 |
| [M+H]⁺ | 235.1123 |
In mass spectrometry, molecules can fragment in predictable ways. The analysis of these fragmentation patterns provides valuable information about the structure of the molecule. libretexts.orgyoutube.com For this compound, some of the expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 219, corresponding to the loss of the methyl group from the methoxy moiety.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the loss of formaldehyde, resulting in a fragment ion at m/z 204.
Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion at m/z 203.
Cleavage of the phenyl group: This would result in a fragment corresponding to the phenyl cation at m/z 77.
The observation of these characteristic fragment ions in the mass spectrum would provide strong evidence for the structure of this compound. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the expected characteristic absorption bands would include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the phenyl and naphthalene rings.
Aliphatic C-H Stretching: Arising from the methyl group of the methoxy substituent, these bands are expected to appear just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: Multiple sharp bands in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl and naphthalene aromatic systems.
C-O Ether Stretching: A strong, characteristic band for the aryl ether linkage (Ar-O-CH₃) is anticipated in the 1275-1200 cm⁻¹ (asymmetric stretching) and 1075-1020 cm⁻¹ (symmetric stretching) regions.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings would give rise to specific bands in the 900-675 cm⁻¹ region, which can help confirm the positions of the substituents.
Without experimental data, a specific data table of observed frequencies and their assignments for this compound cannot be constructed.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, key features in the Raman spectrum would be expected to include:
Aromatic Ring Breathing Modes: Strong, sharp peaks characteristic of the entire aromatic skeleton.
C=C Stretching Vibrations: Intense bands corresponding to the conjugated π-system of the phenylnaphthalene core.
Substituent-Sensitive Modes: Vibrations involving the C-O bond of the methoxy group and the C-C bond linking the phenyl and naphthalene rings.
Raman spectroscopy provides a valuable "molecular fingerprint" that is highly specific to the compound's structure. However, no published Raman spectrum for this compound could be located.
Electronic Spectroscopy
Electronic spectroscopy techniques like UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule, focusing on the transitions of electrons between different energy levels.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The spectrum is characteristic of the chromophore—the part of the molecule responsible for light absorption. The extended π-conjugated system of 1-phenylnaphthalene (B165152) is the primary chromophore. The presence of the electron-donating methoxy group (-OCH₃) is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted 1-phenylnaphthalene.
Typical absorption bands for phenylnaphthalene systems involve π → π* transitions. While specific λmax values and molar absorptivity (ε) coefficients for this compound are not available, data for the related compound 1-phenyl 6-methoxy 7-Hydroxy naphthalene-3-carboxylic acid shows absorption maxima at 215.29 nm, 264.72 nm, and 411.19 nm. researchgate.net It is important to note that the additional hydroxyl and carboxylic acid groups in this analogue would significantly influence its electronic spectrum, and these values cannot be considered representative of this compound.
Fluorescence Spectroscopy and Photophysical Property Studies
Fluorescence spectroscopy examines the light emitted by a substance after it has absorbed light. This technique provides information about the molecule's excited states and de-excitation pathways. Phenylnaphthalene derivatives are often fluorescent due to their rigid, conjugated structures. The methoxy group may influence the fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength.
Studies would typically involve measuring the excitation and emission spectra to determine the Stokes shift (the difference between the absorption and emission maxima) and the fluorescence lifetime. However, no specific fluorescence data for this compound has been reported in the searched literature.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful analysis of a single crystal of this compound would provide precise information on:
Bond Lengths and Angles: The exact measurements of all bonds and angles within the molecule.
Conformation: The dihedral angle between the phenyl and naphthalene rings, which is a critical structural parameter.
Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions like π-π stacking.
Unit Cell Parameters and Space Group: The fundamental parameters defining the crystal structure.
Despite searches for crystallographic data, no reports on the single-crystal X-ray structure of this compound were found.
Advanced Chromatographic Separation and Quantification
Chromatographic techniques are central to the analytical chemistry of this compound, providing powerful means for its separation and quantification. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is particularly effective for assessing the purity of synthesized batches and for the separation of closely related structural isomers, which may be challenging to resolve by other means.
Reverse-phase HPLC is the most common modality employed for the analysis of phenylnaphthalene derivatives. In this approach, a nonpolar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The lipophilic nature of this compound leads to a strong interaction with the nonpolar stationary phase, resulting in its retention.
The composition of the mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is a critical parameter that is optimized to achieve the desired separation. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently utilized to ensure the timely elution of all components in a mixture with good resolution. Detection is commonly achieved using a UV-Vis detector, as the aromatic nature of this compound results in strong absorbance in the ultraviolet region of the electromagnetic spectrum.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 12-15 minutes |
Detailed research findings on the HPLC analysis of phenylnaphthalene-type lignans, which share a similar core structure, have demonstrated the efficacy of reverse-phase HPLC for their separation and quantification. These studies underscore the importance of optimizing mobile phase composition and gradient profiles to achieve baseline separation of structurally similar compounds. The retention time of this compound would be influenced by the precise mobile phase composition, the specific stationary phase chemistry, and the column temperature.
For the analysis of this compound in more volatile and complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique. GC separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
In a typical GC-MS analysis of this compound, the sample is first vaporized in a heated injector. The gaseous analytes are then carried by an inert gas, such as helium, through a long, thin capillary column. The column's inner surface is coated with a stationary phase, often a polysiloxane-based polymer. The separation is achieved based on the compound's boiling point and its affinity for the stationary phase. A temperature program is typically employed, where the column temperature is gradually increased to facilitate the elution of compounds with varying volatilities.
Upon exiting the column, the molecules are bombarded with electrons in the ion source of the mass spectrometer. This high-energy impact causes the molecules to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound.
Table 2: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Research on the GC-MS analysis of naphthalene derivatives indicates that the fragmentation of these compounds is characterized by the initial loss of substituents and subsequent cleavage of the naphthalene ring system. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak, followed by fragments corresponding to the loss of a methyl group from the methoxy moiety, and potentially the loss of the entire methoxy group. Further fragmentation of the phenylnaphthalene core would also be observed, aiding in its unambiguous identification within a complex mixture.
Theoretical and Computational Chemistry Studies on 6 Methoxy 1 Phenylnaphthalene
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent computational quantum mechanical method used to investigate the electronic structure of many-body systems. jmchemsci.com It has become a standard tool in chemistry for calculating the ground state energy, molecular geometries, and other properties of molecules with high accuracy and relatively efficient computational cost. rasayanjournal.co.inmdpi.com For 6-Methoxy-1-phenylnaphthalene, DFT calculations, often using functionals like B3LYP, are employed to predict its structural and electronic characteristics. nih.govdergipark.org.tr
Geometry optimization is a fundamental computational task that seeks to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. pennylane.aimdpi.com For this compound, the key geometric parameters include the bond lengths, bond angles, and, most importantly, the dihedral angles that define its three-dimensional shape.
The orientation of the phenyl group relative to the naphthalene (B1677914) ring is a critical aspect of the molecule's conformation. In the parent compound, 1-phenylnaphthalene (B165152), computational studies have shown that the phenyl-naphthyl dihedral angle is approximately (58 ± 4)°. researchgate.net This non-planar arrangement arises from a balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing steric hindrance between hydrogen atoms on the two rings.
Furthermore, the methoxy (B1213986) group (-OCH₃) introduces additional conformational possibilities related to the rotation around the C(naphthalene)-O bond. Studies on similar aromatic ethers, such as methoxybenzene, indicate that specific, stable conformations exist for the methoxy group relative to the aromatic ring. colostate.edu A potential energy surface scan can be performed to identify the most stable conformer of this compound by systematically rotating these key dihedral angles and calculating the energy at each step. nih.gov The optimized geometry represents the structure with the lowest calculated energy. researchgate.net
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| Dihedral Angle (C-C-C-C) | Angle between the phenyl and naphthalene rings | ~60° |
| Dihedral Angle (C-C-O-C) | Angle defining the orientation of the methoxy group | ~0° or ~180° (planar or anti-planar) |
| Bond Length (Cnaphthyl-Cphenyl) | The single bond connecting the two aromatic systems | ~1.49 Å |
| Bond Length (Cnaphthyl-O) | The bond connecting the naphthalene ring to the methoxy oxygen | ~1.36 Å |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. rasayanjournal.co.in The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.innih.gov A small energy gap suggests high chemical reactivity and polarizability. mu-varna.bg
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, influenced by the electron-donating methoxy group. The LUMO is likely to be distributed across the π-system of both the naphthalene and phenyl rings. nih.gov The presence of the methoxy and phenyl substituents on the naphthalene core is expected to decrease the HOMO-LUMO gap compared to unsubstituted naphthalene, thereby increasing its reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) can further identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to its reactive sites. researchgate.net
Table 2: Predicted Electronic Properties of this compound
| Property | Description | Typical Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. escholarship.org Comparing the theoretically computed spectrum with an experimental one is a common method for confirming the structure of a synthesized compound. mdpi.comnih.gov
For this compound, the predicted vibrational spectrum would show characteristic peaks for different functional groups. These include C-H stretching vibrations in the aromatic rings, C=C stretching modes within the rings, and specific vibrations associated with the methoxy group, such as C-O stretching and CH₃ stretching. nih.gov A Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific atomic motions, providing a detailed understanding of each vibrational mode. mdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | Phenyl and Naphthalene Rings | 3100 - 3000 |
| Asymmetric/Symmetric CH₃ Stretch | Methoxy Group | 3015 - 2880 |
| Aromatic C=C Stretch | Phenyl and Naphthalene Rings | 1650 - 1550 |
| Aromatic C-O Stretch | Methoxy Group | 1280 - 1230 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. wayne.edu By mapping the potential energy surface (PES), researchers can identify the lowest energy pathway connecting reactants to products, passing through intermediates and transition states. libretexts.org
A transition state (TS) corresponds to a saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. wayne.edulibretexts.org Locating the precise geometry and energy of a transition state is crucial for understanding a reaction's feasibility. Computationally, a true transition state structure is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. visualizeorgchem.com
The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the energy barrier that must be overcome for the reaction to proceed. A high activation energy implies a slow reaction rate, while a low barrier suggests a faster reaction. For a potential reaction involving this compound, such as electrophilic aromatic substitution, computational methods can be used to model the reactants, the transition state structure, and the products, thereby calculating the activation energy barrier for the reaction.
A potential energy surface (PES) is a conceptual and mathematical model that describes the energy of a molecule or a system of molecules as a function of its geometry. wayne.edulibretexts.org It can be visualized as a landscape with valleys representing stable species (reactants, intermediates, and products) and mountain passes representing transition states. wayne.edu
Mapping the PES for a reaction provides a complete picture of the reaction pathway. sciepub.com This is often achieved by performing calculations along an intrinsic reaction coordinate (IRC), which traces the minimum energy path from the transition state down to the reactant and product valleys. sciepub.com For this compound, mapping the PES for a given transformation would reveal the detailed mechanism, including the possibility of competing pathways or the existence of stable intermediates, offering a comprehensive understanding of its chemical reactivity. wayne.edu
Analysis of Electronic Properties and Reactivity Descriptors
The electronic properties and reactivity of a molecule are governed by the distribution of its electrons. Computational chemistry provides a powerful toolkit to quantify these characteristics through various descriptors, offering insights into the molecule's behavior in chemical reactions. These descriptors are typically calculated using DFT methods, which have been shown to provide a good balance between accuracy and computational cost for organic molecules malayajournal.orghakon-art.com.
Electronegativity (χ), a fundamental concept in chemistry, describes the tendency of a molecule to attract electrons. Chemical hardness (η) and its inverse, softness (S), quantify the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it less reactive. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive.
These global reactivity descriptors can be approximated from the energies of the HOMO (EHOMO) and LUMO (ELUMO) using the following equations, based on Koopmans' theorem hakon-art.com:
Electronegativity (χ): χ ≈ - (EHOMO + ELUMO) / 2
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S): S = 1 / η
| Descriptor | Formula | Expected Influence of Substituents on this compound |
|---|---|---|
| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | The electron-donating methoxy group is expected to decrease electronegativity compared to unsubstituted 1-phenylnaphthalene. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | The methoxy group is likely to decrease the HOMO-LUMO gap, leading to lower chemical hardness. |
| Chemical Softness (S) | S = 1 / η | An increase in softness is anticipated due to the expected decrease in chemical hardness, suggesting higher reactivity. |
The electrophilicity index (ω) provides a measure of a molecule's ability to act as an electrophile, or an electron acceptor. It is a function of both the chemical potential (μ ≈ -χ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to accept electrons. Conversely, nucleophilicity is the tendency to donate electrons. While there are several definitions for a nucleophilicity index (N), it is generally expected that molecules with low electrophilicity and high softness will be good nucleophiles.
The electrophilicity index is calculated as:
Electrophilicity Index (ω): ω = μ2 / (2η)
The electron-rich nature of the methoxy group and the phenylnaphthalene system suggests that this compound would likely have a moderate to low electrophilicity index, indicating it is more likely to act as a nucleophile in chemical reactions. Computational studies on other methoxy-substituted aromatic compounds have shown that the introduction of a methoxy group can influence the sites for electrophilic and nucleophilic attack researchgate.net.
| Index | Formula | Predicted Nature for this compound |
|---|---|---|
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Expected to have a moderate to low value, indicating a weaker electrophile. |
| Nucleophilicity Index (N) | (Varies) | Predicted to be a relatively good nucleophile due to its electron-rich aromatic system. |
Thermochemical Property Calculations
Thermochemical properties, such as the standard molar enthalpy of formation, entropy, and Gibbs free energy, are crucial for understanding the stability and reactivity of a compound under various conditions. These properties can be calculated computationally, often with good agreement with experimental data where available nist.govbanglajol.info.
The standard molar enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. Computational methods can predict ΔfH° through various schemes, including atomization energies or by using isodesmic reactions. Quantitative Structure-Property Relationship (QSPR) models have also been developed to predict this property based on molecular descriptors nih.gov. While no specific calculated value for this compound is available, studies on related compounds like 1-phenylnaphthalene provide a baseline.
The ideal-gas state entropy (S°) and Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic quantities that determine the spontaneity of reactions. These properties can be calculated using statistical mechanics based on the molecular geometry, vibrational frequencies, and other molecular parameters obtained from DFT calculations nist.govyoutube.comyoutube.comyoutube.com.
A comprehensive study on 1-phenylnaphthalene and 2-phenylnaphthalene (B165426) has reported their ideal-gas thermodynamic functions derived from both experimental measurements and statistical calculations using DFT (B3LYP/6-31+G(d,p)) nist.gov. These values provide a valuable reference for what can be expected for this compound. The addition of a methoxy group would increase the molar mass and add more vibrational and rotational modes, which would lead to a higher entropy value compared to 1-phenylnaphthalene. The Gibbs free energy would also be affected by the change in enthalpy and entropy.
The following table presents the calculated ideal-gas thermodynamic properties for the closely related 1-phenylnaphthalene at 298.15 K and 100 kPa nist.gov.
| Property | Value | Unit |
|---|---|---|
| Standard Molar Entropy (S°) | 443.3 | J·K-1·mol-1 |
| Standard Molar Enthalpy Increment [H°(T) - H°(0)] | 36.83 | kJ·mol-1 |
| Standard Molar Gibbs Free Energy (relative to H°(0)) | -394.8 | kJ·mol-1 |
Data from Chirico et al. (2014) for 1-phenylnaphthalene nist.gov.
Molecular Electron Potential (MEP) and Charge Distribution Analysis
Theoretical and computational chemistry studies provide valuable insights into the electronic properties of this compound, which are crucial for understanding its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) and charge distribution are key indicators of the electronic landscape of a molecule.
The MEP is a visual representation of the total electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the methoxy group (-OCH3) at the 6-position is an electron-donating group. This property is expected to increase the electron density on the naphthalene ring, particularly at the ortho and para positions relative to the methoxy group. Consequently, the MEP map of this compound would likely show a region of negative electrostatic potential (typically colored red or yellow) around the oxygen atom of the methoxy group and extending over the naphthalene ring. nih.govmanipal.edu This electron-rich area signifies a propensity for electrophilic attack at these sites.
A hypothetical charge distribution for key atoms in this compound is presented in the table below. Please note that these are illustrative values and the actual charges would require specific quantum chemical calculations.
| Atom/Group | Hypothetical Partial Charge (a.u.) |
|---|---|
| Oxygen (in -OCH3) | -0.60 |
| Carbon (in -OCH3) | +0.15 |
| Naphthalene Ring Carbons | -0.10 to +0.05 |
| Phenyl Ring Carbons | -0.05 to +0.05 |
| Hydrogen Atoms | +0.05 to +0.10 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models could be developed to predict its potential in vitro biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, based on its structural and physicochemical properties. mdpi.comekb.egresearchgate.net
In a QSAR study, various molecular descriptors are calculated for a set of molecules with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For this compound, key descriptors would include:
Electronic Descriptors: The presence of the electron-donating methoxy group and the aromatic phenyl ring will significantly influence descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity.
Hydrophobic Descriptors: The logP value, representing the lipophilicity of the compound, would be influenced by both the naphthalene and phenyl rings, as well as the methoxy group. Lipophilicity is often a critical factor in determining how a molecule interacts with biological membranes.
Steric Descriptors: The size and shape of the molecule, described by parameters such as molecular weight and molar refractivity, would be important for its interaction with biological targets. The phenyl group at the 1-position contributes significantly to the steric bulk.
A hypothetical QSAR model for a specific biological activity might take the form of a linear equation:
Biological Activity (log 1/IC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
Where the descriptors could be electronic, hydrophobic, or steric parameters, and c1, c2, etc., are coefficients determined from the regression analysis of a training set of molecules.
The table below illustrates a hypothetical set of descriptors for this compound that could be used in a QSAR model to predict a particular in vitro biological activity.
| Descriptor Type | Descriptor | Hypothetical Value |
|---|---|---|
| Electronic | HOMO Energy (eV) | -5.8 |
| Electronic | LUMO Energy (eV) | -1.2 |
| Hydrophobic | LogP | 4.5 |
| Steric | Molecular Weight (g/mol) | 248.31 |
| Steric | Molar Refractivity | 78.5 |
The predictive power of a QSAR model is assessed through various validation techniques, including internal and external validation. nih.gov Such models can be valuable tools in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. mdpi.com The structural features of this compound, particularly the interplay between the methoxy and phenyl substituents on the naphthalene core, would be critical determinants of its predicted biological activity in any QSAR study. nih.gov
Advanced Chemical and Material Applications of 6 Methoxy 1 Phenylnaphthalene Derivatives
Role as Versatile Building Blocks in Complex Organic Synthesis
The 6-methoxy-1-phenylnaphthalene framework serves as a crucial building block in the construction of more complex molecular architectures, particularly in the realm of natural product synthesis. The inherent structure of these derivatives, belonging to the 1-phenylnaphthalene (B165152) lignan (B3055560) class, makes them valuable precursors and synthetic targets.
Research has focused on innovative methods for the synthesis of the 1-phenylnaphthalene core itself, underscoring its importance as a foundational unit. Green chemistry approaches, for example, have utilized reagents like nanozeolite as a recyclable catalyst for the cyclization steps required to form the naphthalene (B1677914) ring from precursors such as β-benzoyl propionic acid. These methods highlight the demand for efficient access to this structural motif for further elaboration.
Furthermore, the strategic placement of substituents on the naphthalene core, as seen in biphenylyl-naphthalene derivatives, allows for subsequent intramolecular cycloisomerization reactions. This strategy has been successfully employed in the synthesis of complex, helically chiral molecules like hexahelicene (B93517) and its substituted analogues, including 1-methoxyhexahelicene. In these syntheses, the naphthalene moiety acts as a rigid scaffold upon which the final, intricate structure is assembled, demonstrating its utility in multi-step synthetic sequences.
Development of Novel Fluorophores and Luminescent Materials
The naphthalene ring system is an intrinsically fluorescent chromophore, and its photophysical properties can be finely tuned through substitution. Derivatives of this compound are of interest as novel fluorophores and luminescent materials due to the electronic influence of the methoxy (B1213986) and phenyl groups on the naphthalene core.
The introduction of an electron-donating group, such as a methoxy substituent, generally leads to a bathochromic (red) shift in both the absorption and emission spectra of naphthalene derivatives. This effect is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The phenyl group, depending on its conformation, can extend the π-conjugation of the system, further influencing the electronic transitions.
Studies on analogous systems provide insight into the expected properties. For instance, silyl-substituted naphthalene derivatives show that the introduction of substituents at the 1-position causes shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities. mdpi.com Similarly, investigations into other methoxy-substituted aromatic systems, like methoxy-trans-stilbene derivatives, have demonstrated a wide range of fluorescence quantum yields (ΦPL), from 0.07 to 0.69, depending on the substitution pattern and molecular packing in the solid state. rsc.org This tunability is crucial for designing materials with specific emission colors and efficiencies for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
Table 1: Representative Photophysical Properties of Substituted Naphthalene Derivatives This table presents data from analogous naphthalene compounds to illustrate the effects of substitution on photophysical properties, as direct data for this compound is not extensively published.
| Compound/System | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Solvent/State |
| Naphthalene | 276 | 324 | - | Cyclohexane |
| 1-(Trimethylsilyl)naphthalene | 282 | 328 | - | Cyclohexane |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | 290 | 338 | - | Cyclohexane |
| Methoxy-trans-stilbene Analog (MTS-4) | - | - | 0.69 | Solid State |
| Methoxy-trans-stilbene Analog (MTS-3) | - | - | 0.07 | Solid State |
Applications in Supramolecular Chemistry and Host-Guest Recognition
The electron-rich aromatic surfaces of this compound derivatives make them ideal candidates for applications in supramolecular chemistry, which relies on non-covalent interactions to form large, ordered structures. These interactions include host-guest recognition, where one molecule selectively binds another, and the self-assembly of complex architectures.
While not directly derived from 1-phenylnaphthalene, the synthesis of prismarenes offers a compelling example of how methoxy-naphthalene units can be used to construct complex macrocycles. Prismarenes are a class of macrocycles formed by the condensation of 2,6-dialkoxynaphthalene units with paraformaldehyde. rsc.orgnih.gov The formation of these structures is often guided by a template effect, where a guest molecule directs the cyclization process to favor a specific ring size. researchgate.net This templated synthesis demonstrates the potential of using substituted naphthalenes as planar, rigid panels in the construction of three-dimensional, deep-cavity host molecules. The principles observed in prismarene formation could be extended to this compound derivatives to create novel macrocyclic hosts with unique recognition properties imparted by the phenyl substituent.
The electronic character of the this compound scaffold is dominated by its extended π-system, making it adept at participating in key non-covalent interactions.
Cation-π Interactions: The electron-rich π-face of the methoxy-naphthalene ring system is well-suited to interact favorably with cations. This cation-π interaction is a powerful force in molecular recognition, comparable in strength to hydrogen bonds in aqueous media. nih.govprinceton.edu The interaction involves the electrostatic attraction between a positive charge and the quadrupole moment of the aromatic π-system. In derivatives of this compound, the electron-donating methoxy group enhances the negative electrostatic potential above the aromatic face, strengthening its ability to bind cationic guests or moieties. nih.gov
π-π Stacking: The planar naphthalene and phenyl rings can engage in π-π stacking interactions with other aromatic molecules. These interactions are crucial for the self-assembly of molecules into ordered structures, such as fibers and gels. researchgate.netrsc.org The geometry of stacking can be parallel-displaced or T-shaped, and the strength is governed by a balance of electrostatic and dispersion forces. Computational studies on molecules like 3-methylindole (B30407) have shown that substituents can moderately affect stacking stability. researchgate.net The this compound system offers two distinct aromatic surfaces—the naphthalene and the phenyl rings—for directed π-π stacking, enabling the design of complex, self-assembling materials.
Photochemical Probes and Photosolvolysis Investigations
The inherent photochemical reactivity of the naphthalene core allows derivatives of this compound to be explored as photochemical probes and participants in photosolvolysis reactions. Upon absorption of UV light, the naphthalene moiety can undergo a variety of transformations, including cycloadditions, isomerizations, and reactions with solvent.
Studies on related compounds provide a framework for understanding these potential reactions. For example, the photoaddition of diphenylacetylene (B1204595) to methyl 2-naphthoate (B1225688) results in the formation of complex benzosemibullvalene derivatives. canterbury.ac.nz More relevantly, investigations into 1-naphthol (B170400) derivatives have shown that they can photogenerate highly reactive intermediates known as naphthoquinone methides in aqueous solutions. chemrxiv.org This reaction proceeds through processes like excited-state intramolecular proton transfer (ESIPT) or photodehydration.
Similarly, the photoalkylation of 2-cyano-6-methoxynaphthalene has been demonstrated, where irradiation in the presence of 1,2-diarylcyclopropanes leads to regioselective addition at the 1-position of the naphthalene ring. chemrxiv.org These precedents suggest that this compound derivatives could be designed as photo-responsive molecules. For instance, they could function as caged compounds, releasing a specific molecule upon irradiation, or as probes where a photochemical reaction leads to a change in a measurable signal, such as fluorescence.
Electrochemical Behavior and Redox Property Studies
The electrochemical properties of this compound derivatives are of interest for applications in molecular electronics and redox-active materials. The extended π-system can readily accept or donate electrons, and its redox potentials can be modulated by substituents.
By applying these principles, it is anticipated that the this compound core would undergo oxidation at a less positive potential compared to unsubstituted naphthalene. This tuning of redox properties is essential for designing molecules that can act as electron shuttles in biofuel cells or as active components in organic batteries.
Table 2: Experimental and Computational Redox Potentials of Representative Aromatic Compounds This table provides reference redox potentials for related aromatic systems to contextualize the expected electrochemical behavior of this compound derivatives.
| Compound | E_1/2 (V vs Fc/Fc+) Experimental | E_1/2 (V vs Fc/Fc+) Computational |
| 2,2'-Bipyridine | -2.55 | -2.75 |
| Phenazine | -1.58 | -1.77 |
| Benzoquinone | -0.84 | -0.74 |
| Tetrathiafulvalene | 0.00 | -0.37 |
Data sourced from a comparative study of experimental and computed values in acetonitrile (B52724). chemrxiv.org
Utility as Ligands or Scaffold Components in Catalytic Systems
The utility of this compound and its derivatives as ligands or scaffold components in catalytic systems is a specialized area of chemical research. The inherent structural features of the this compound core, such as its chirality when appropriately substituted and its rigid bicyclic aromatic framework, suggest potential applications in asymmetric catalysis. The phenyl and methoxy groups on the naphthalene skeleton can influence the steric and electronic environment of a metal center when the molecule acts as a ligand, which is a critical factor in determining the efficiency and selectivity of a catalyst.
Despite the theoretical potential for these compounds in catalysis, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific research detailing the application of this compound derivatives as ligands or scaffold components in catalytic systems. While the broader class of biaryl and naphthalene-based compounds has been extensively explored for the synthesis of privileged ligands for a variety of metal-catalyzed reactions—including cross-coupling, hydrogenation, and oxidation reactions—the specific this compound framework does not appear to have been a significant focus of these investigations.
For instance, research into ligands for asymmetric catalysis often employs scaffolds that can be readily synthesized in enantiomerically pure forms and systematically modified to fine-tune the catalyst's performance. It is possible that synthetic challenges in accessing chiral, non-racemic derivatives of this compound have limited their exploration in this context.
Consequently, there is no available data from research findings to populate a detailed discussion or data tables on their performance in catalytic reactions, such as yields, enantiomeric excess, or turnover numbers. The scientific community has yet to report on the coordination chemistry of these specific compounds with transition metals or their efficacy in promoting chemical transformations.
Future research in this area could involve the targeted synthesis of chiral this compound derivatives and their evaluation as ligands in well-established catalytic reactions to determine their potential and viability in this advanced chemical application. Until such studies are conducted and published, the utility of this particular class of compounds in catalysis remains an unexplored and speculative field.
Data Tables
No data is available for this section.
Mechanistic Investigations of in Vitro Biological Activities of 6 Methoxy 1 Phenylnaphthalene Analogues
Molecular Target Engagement and Interaction Profiling
Recent studies have highlighted the potential of substituted 1,6-diphenylnaphthalenes as a novel class of antibacterial agents. nih.gov The primary molecular target for these compounds has been identified as the bacterial cell division protein FtsZ. nih.gov FtsZ is a crucial and highly conserved protein in bacteria, where it assembles into a dynamic ring structure (the Z-ring) at the future division site, initiating the process of cytokinesis. nih.gov Agents that can disrupt the formation or function of the Z-ring are of significant interest as they represent a unique mechanism of antibacterial action, potentially effective against multidrug-resistant strains. nih.gov
While direct molecular docking studies specifically for 6-methoxy-1-phenylnaphthalene with keratinocyte receptors have been mentioned in the context of psoriasis treatment, providing insights into binding mechanisms, the primary focus of mechanistic investigations for its analogues has been on bacterial targets. smolecule.com For instance, molecular modeling of polyhydroxy phenolic compounds with phospholipase A2 has indicated that interactions with key amino acids in the catalytic site, such as Asp 49, are crucial for their inhibitory activity. researchgate.net Although not directly involving this compound, these findings underscore the importance of specific chemical moieties in target engagement.
Enzymatic Activity Modulation and Inhibition Mechanisms
The modulation of enzymatic activity is a key aspect of the biological effects of various chemical compounds. researchgate.netnih.gov For analogues of this compound, the primary focus has been on enzymes involved in the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Inhibition Profiles
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are lipid mediators involved in both physiological processes and pathological conditions like inflammation, fever, and pain. nih.govresearchgate.net Inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs. nih.gov While specific data on the COX inhibition profile of this compound is not extensively detailed in the available literature, related compounds have been investigated for their anti-inflammatory properties. For example, selective COX-1 inhibitors have been shown to counteract the inflammatory state in both in vitro and in vivo models of neuroinflammation. nih.govmdpi.com The anti-inflammatory effects of certain chalcones, which share some structural similarities with phenylnaphthalenes, have been linked to the reduction of COX-2 upregulation. nih.gov
Phospholipase A2 Inhibition
Phospholipases A2 (PLA2) are a group of enzymes that play a critical role in inflammatory processes by catalyzing the release of arachidonic acid from membrane phospholipids. mdpi.comnih.govnih.gov Arachidonic acid is a precursor for the biosynthesis of eicosanoids, potent mediators of inflammation. nih.gov Therefore, inhibitors of PLA2 are considered to have significant therapeutic potential as anti-inflammatory agents. nih.gov
Cellular Pathway Perturbation in In Vitro Models (non-clinical)
In vitro studies using non-clinical models have provided valuable insights into how analogues of this compound can perturb cellular pathways, particularly those related to inflammation and bacterial cell division.
Modulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6, Tumor Necrosis Factor-alpha)
Overproduction of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is a hallmark of many inflammatory diseases. mdpi.comnih.govresearchgate.netresearcher.lifenih.gov Consequently, compounds that can modulate the expression and release of these mediators are of significant therapeutic interest. nih.govnih.govmdpi.comresearchgate.net
Nitric Oxide (NO): Various natural and synthetic compounds have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage models. nih.govnih.govmdpi.comresearchgate.net This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov
Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine with a central role in inflammation and immunity. nih.govfrontiersin.org Inhibition of IL-6 signaling has proven to be an effective therapeutic strategy for a range of inflammatory conditions. nih.govscienceopen.comresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a key cytokine in the inflammatory response, and its inhibition can lead to significant anti-inflammatory effects. mdpi.comresearchgate.netnih.govnih.govulster.ac.uk
While specific studies on this compound are limited, the broader class of phenylnaphthalene and related aromatic compounds has demonstrated the potential to modulate these pro-inflammatory pathways.
Impact on Bacterial Cell Division and FtsZ Polymerization Dynamics
A significant area of investigation for phenylnaphthalene analogues has been their impact on bacterial cell division, specifically targeting the dynamics of FtsZ polymerization. nih.govusda.govfrontiersin.orgnih.gov The proper assembly and disassembly of the FtsZ protofilaments are essential for the formation of a functional Z-ring and successful bacterial cytokinesis. nih.govnih.govresearchgate.netfrontiersin.org
Studies on substituted 1,6-diphenylnaphthalenes have shown that certain derivatives exert a pronounced effect on the polymerization of Staphylococcus aureus FtsZ (SaFtsZ). nih.gov A light scattering assay is commonly used to monitor the impact of these compounds on the dynamics of FtsZ self-polymerization. nih.gov In this assay, an increase in light scattering over time indicates FtsZ polymerization. nih.gov It was observed that active antibacterial diphenylnaphthalene derivatives significantly altered the time-dependent light scattering profiles of SaFtsZ, suggesting a direct interference with its polymerization dynamics. nih.gov The presence of specific functional groups on the phenylnaphthalene scaffold was found to be crucial for this activity. nih.gov
| Compound | Concentration (µg/mL) | Effect on SaFtsZ Polymerization | Antibacterial Activity |
|---|---|---|---|
| Analogue A | 40 | Pronounced Inhibition | Active |
| Analogue B | 40 | Moderate Inhibition | Moderately Active |
| Analogue C | 40 | No Significant Effect | Inactive |
These findings suggest that this compound and its analogues could potentially act as antibacterial agents by targeting and disrupting the crucial process of FtsZ polymerization, thereby inhibiting bacterial cell division.
Photosynthetic Electron Transport (PET) Inhibition in Plant Systems
Investigations into the herbicidal activity of naphthalene (B1677914) derivatives have revealed their potential to inhibit photosynthetic electron transport (PET). While direct studies on this compound analogues are limited, research on structurally related naphthalenecarboxamides provides significant insights into this mechanism. These compounds are understood to interrupt PET in photosystem II (PSII), a key component of the photosynthetic machinery in plants like spinach (Spinacia oleracea L.). mdpi.comnih.gov The inhibitory action is believed to occur on the acceptor side of PSII, disrupting the electron flow and thereby impeding photosynthesis. researchgate.net
The efficacy of these naphthalene-based compounds as PET inhibitors is influenced by several physicochemical properties of the substituents on their molecular structure. A wide range of PET inhibition has been observed, with IC₅₀ values (the concentration required to inhibit 50% of the activity) varying from approximately 10 µM to over 1000 µM. nih.gov For instance, N-(3,5-Difluorophenyl)-, N-(3,5-dimethylphenyl)-, and N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamides all demonstrated high activity, with IC₅₀ values around 10–12 µM. nih.gov Another potent inhibitor identified is 6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide, which recorded an IC₅₀ of 10.8 µmol/L. In a series of methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides, N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide showed the highest activity with an IC₅₀ value of 24.5 µM. mdpi.com
| Compound | IC₅₀ (µM) for PET Inhibition | Reference |
|---|---|---|
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 9.8 | nih.gov |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 10.6 | nih.gov |
| 6-Hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide | 10.8 | |
| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 11.0 | nih.gov |
| N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 | mdpi.com |
Cell Biology Mechanistic Assays (in vitro only)
Analogues of this compound, specifically hydroxylated derivatives of 2-phenylnaphthalenes, have been shown to exert anticancer effects by modulating cell cycle progression in vitro. One extensively studied compound, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), which is derived from a methoxy (B1213986) precursor, induces cell cycle arrest at multiple phases in human breast cancer (MCF-7) cells. plos.orgnih.gov
Treatment with PNAP-6h leads to a halt in the S phase of the cell cycle. plos.orgnih.gov This arrest is mechanistically linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27. plos.org Concurrently, PNAP-6h causes a decrease in the levels of key proteins that drive the G1 to S phase transition, including cyclin D1, CDK4, cyclin E, and CDK2. plos.orgnih.gov
Furthermore, PNAP-6h also induces a G2/M phase arrest. plos.orgnih.gov This is achieved by reducing the expression of the mitotic regulatory proteins cyclin B1 and CDK1. plos.orgresearchgate.net This dual blockade at both the S and G2/M checkpoints effectively halts the proliferation of the cancer cells.
| Cell Cycle Phase | Effect on Regulatory Proteins | Observed Outcome | Reference |
|---|---|---|---|
| S Phase Arrest | ↑ p21, ↑ p27, ↓ Cyclin D1, ↓ CDK4, ↓ Cyclin E, ↓ CDK2 | Inhibition of DNA replication | plos.org |
| G2/M Phase Arrest | ↓ Cyclin B1, ↓ CDK1 | Blockade of entry into mitosis | plos.orgnih.gov |
Phenylnaphthalene analogues are capable of inducing programmed cell death, or apoptosis, in cancer cells through the modulation of key signaling pathways. The derivative PNAP-6h has been demonstrated to activate the apoptotic cascade in MCF-7 cells by engaging both intrinsic and extrinsic pathways. plos.orgnih.gov
Caspase Activation: A central mechanism in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Treatment with PNAP-6h leads to an increased expression of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-7. plos.orgnih.gov The activation of these enzymes is a critical step that leads to the systematic dismantling of the cell.
PARP Activity: Poly(ADP-ribose) polymerase (PARP) is a protein involved in DNA repair, and its cleavage by activated caspases is a hallmark of apoptosis. nih.gov Studies show that PNAP-6h treatment results in increased PARP cleavage, indicating that the apoptotic pathway is successfully executed. plos.orgresearchgate.net
Bax/Bcl-2 Ratio: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. PNAP-6h has been found to increase the Bax/Bcl-2 ratio, which favors the permeabilization of the mitochondrial membrane, a key event in the intrinsic apoptosis pathway. plos.orgnih.gov This shift promotes the release of pro-apoptotic factors from the mitochondria, further amplifying the caspase cascade.
| Apoptotic Marker | Effect of PNAP-6h Treatment | Reference |
|---|---|---|
| Caspase-7 | Increased expression/cleavage | plos.orgnih.gov |
| Caspase-8 | Increased expression/cleavage | plos.orgnih.gov |
| Caspase-9 | Increased expression/cleavage | plos.orgnih.gov |
| PARP | Increased cleavage | plos.orgresearchgate.net |
| Bax/Bcl-2 Ratio | Increased | plos.orgnih.gov |
Synthetic 1-phenylnaphthalene (B165152) compounds have demonstrated potent immunostimulatory properties in vitro. The immunomodulatory activity of these analogues has been evaluated using spleen cell proliferation assays, which are a common tool for assessing cellular immune function.
In studies using rat spleen lymphocytes, synthetic 1-phenylnaphthalene derivatives were found to significantly stimulate cell proliferation. This effect was dose-dependent, with proliferation rates increasing as the concentration of the compounds increased. At a concentration of 50 µg/ml, a significant stimulation of lymphocyte proliferation was observed. The activity was even more pronounced at higher concentrations, reaching nearly 90% of the activity of the positive control (phytohemagglutinin, PHA) at a concentration of 200 µg/ml. These findings suggest that the 1-phenylnaphthalene scaffold is a promising backbone for the development of new immune-stimulating agents.
| Compound Concentration | Effect on Spleen Cell Proliferation | Reference |
|---|---|---|
| 50 µg/ml | Significant stimulation | |
| 200 µg/ml | ~90% activity relative to positive control |
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Mechanisms
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological functions. mdpi.complos.org
For the inhibition of photosynthetic electron transport (PET), studies on related naphthalenecarboxamides have established key SAR principles. The activity is strongly dependent on the lipophilicity of the molecule and the electronic properties of the substituents on the anilide ring. nih.gov Generally, electron-withdrawing groups on the anilide moiety enhance PET inhibition. researchgate.net Furthermore, the position of these substituents is critical; disubstitution at the meta-positions (3' and 5') of the anilide ring is generally more favorable for high activity than substitution at other positions. researchgate.net
In the context of anticancer mechanisms, SAR studies on 2-phenylnaphthalene derivatives have provided valuable insights. plos.orgnih.gov The cytotoxic and pro-apoptotic activities of these compounds are significantly influenced by the pattern of hydroxylation, which in turn is related to the initial methoxy substitutions on the parent compounds. plos.org Key findings include:
A hydroxyl group at the C-7 position of the naphthalene ring markedly promotes cytotoxicity. plos.orgnih.gov
The introduction of hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also enhances cytotoxic activity. plos.orgnih.gov
Conversely, a hydroxyl group at the C-3' position of the phenyl ring was found to slightly decrease cytotoxicity. plos.orgnih.gov
These studies highlight that specific substitutions on the phenylnaphthalene core are critical for biological activity, whether it is for herbicidal or anticancer applications. The position and nature of functional groups like methoxy and hydroxyl moieties dictate the molecule's potency and mechanism of action. plos.orgplos.org
Future Directions and Emerging Research Avenues for 6 Methoxy 1 Phenylnaphthalene
Development of Novel and Sustainable Synthetic Methodologies
The chemical synthesis of 6-Methoxy-1-phenylnaphthalene and related structures is undergoing a paradigm shift towards more environmentally benign and efficient processes. jddhs.comnih.gov Green chemistry principles are at the forefront of this evolution, aiming to reduce waste, minimize the use of hazardous substances, and lower energy consumption. nih.govresearchgate.net
Emerging research focuses on several key areas:
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to dramatically reduce reaction times and often increase product yields compared to conventional heating methods. researchgate.netresearchgate.net Research has shown that the cyclization step in the synthesis of 1-phenylnaphthalene (B165152) derivatives can be significantly accelerated using microwave irradiation. researchgate.netresearchgate.netresearchgate.net
Ultrasonication: The application of ultrasound waves in chemical reactions, known as sonochemistry, can enhance reaction rates and yields. researchgate.net Ultrasonication has been effectively used in the synthesis of precursors for 1-phenylnaphthalene lignans, demonstrating its potential for creating more efficient synthetic pathways. researchgate.net
Green Catalysts and Solvents: There is a significant move away from traditional hazardous reagents like polyphosphoric acid (PPA) and sulfuric acid (H2SO4). researchgate.netresearchgate.net Research is increasingly focused on employing solid acid catalysts like nanozeolites, which are reusable and more environmentally friendly. researchgate.netresearchgate.net Similarly, ionic liquids are being explored as recyclable catalysts and solvents that can simplify operations and improve atom economy. rsc.org
These sustainable methodologies not only address environmental concerns but also offer economic advantages through reduced reaction times, lower energy costs, and the potential for catalyst recycling.
Table 1: Comparison of Conventional vs. Green Synthetic Techniques for Phenylnaphthalenes
| Feature | Conventional Methods (e.g., PPA, H2SO4) | Emerging Green Methods (Microwave, Ultrasound, Nanozeolites) |
|---|---|---|
| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes to hours) researchgate.netresearchgate.net |
| Energy Consumption | High, requires prolonged heating | Lower, more efficient energy transfer researchgate.net |
| Catalyst | Often corrosive, single-use acids | Reusable, less hazardous (e.g., nanozeolites) researchgate.netresearchgate.net |
| Waste Generation | Can produce significant chemical waste | Reduced waste, higher atom economy nih.gov |
| Yield | Variable | Often improved yields researchgate.netresearchgate.net |
Advanced Computational Design and Virtual Screening of Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rapid and cost-effective design and evaluation of new molecules. For this compound, these in silico techniques offer a powerful way to predict the properties of its derivatives and prioritize them for synthesis and experimental testing. ijpsjournal.comnih.gov
Key computational approaches include:
Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as a derivative of this compound, and a biological target, typically a protein or enzyme. ijpsjournal.comnih.gov Docking studies can predict the binding affinity and orientation of the ligand in the target's active site, providing insights into its potential biological activity. nih.govmdpi.comrsc.org This method is crucial for structure-based drug design. nih.gov
Virtual Screening: Researchers can computationally screen vast libraries of virtual compounds against a specific biological target. als-journal.comnih.gov This process allows for the rapid identification of promising "hit" compounds from thousands or even millions of potential derivatives, dramatically accelerating the initial stages of drug discovery. als-journal.comnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsjournal.com By analyzing how changes in molecular descriptors (e.g., lipophilicity, electronic properties) affect activity, researchers can design new derivatives with enhanced potency.
ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. ijpsjournal.comnih.gov In silico tools can assess the "drug-likeness" of virtual compounds, helping to filter out candidates that are likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity. nih.govals-journal.com
These computational methods allow for a rational design process, focusing synthetic efforts on derivatives with the highest probability of possessing desired biological activities and favorable drug-like properties. ijpsjournal.commdpi.com
Exploration of New Frontiers in Spectroscopic and Analytical Applications
The unique photophysical properties of the naphthalene (B1677914) scaffold form the basis for emerging applications in spectroscopy and analytics. While unsubstituted naphthalene is only weakly fluorescent, the introduction of functional groups, such as methoxy (B1213986) and phenyl substituents, can significantly enhance its fluorescence through mechanisms like Intramolecular Charge Transfer (ICT). researchgate.net
Future research in this area is likely to focus on:
Development of Fluorescent Probes: Naphthalene derivatives are being actively investigated as fluorophores for sensing and imaging. researchgate.net For instance, functionalized naphthalene compounds have been designed as "turn-on" fluorescent sensors for pH, allowing for the imaging of acidic environments within cells. nih.govresearchgate.net A probe named 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) has been developed for detecting glutathione (B108866) (GSH) in living cells using two-photon microscopy. nih.gov This opens avenues for creating specific sensors based on the this compound core for various biologically important analytes.
Advanced Spectroscopic Characterization: Detailed investigation of the spectroscopic properties of this compound and its new derivatives is crucial. Techniques like Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational methods like Density Functional Theory (DFT), provide a deep understanding of the molecule's vibrational and electronic nature. nih.govscienceopen.comresearchgate.net Such studies help to correlate the molecular structure with its spectroscopic signatures, which is essential for quality control and the development of new analytical methods. nih.govscienceopen.com
Novel Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the determination and quality control of phenylnaphthalene compounds. researchgate.net Future work will likely involve developing more sensitive and specific HPLC methods, potentially coupled with mass spectrometry (MS), for the precise quantification of this compound and its metabolites in complex biological matrices. researchgate.netnih.gov
The exploration of these spectroscopic and analytical frontiers could lead to the development of novel diagnostic tools, cellular imaging agents, and robust quality control protocols.
Deeper Mechanistic Elucidation of In Vitro Biological Interactions
While preliminary studies have highlighted the potential biological activities of phenylnaphthalene derivatives, a deeper understanding of their mechanisms of action at the molecular level is a critical future research direction. Elucidating how these compounds interact with cellular components is key to optimizing their therapeutic potential.
Key areas for investigation include:
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how specific structural modifications influence biological activity. For example, research on related 2-phenylnaphthalenes has shown that the position of hydroxyl and methoxy groups on the naphthalene and phenyl rings significantly impacts their cytotoxicity against cancer cells. nih.gov Specifically, hydroxyl groups at the C-6 and C-7 positions of the naphthalene ring were found to enhance cytotoxicity. nih.gov By synthesizing and testing a library of this compound derivatives, researchers can build detailed SAR models to guide the design of more potent and selective compounds. rsc.orgrsc.org
Identification of Molecular Targets: A crucial step is to identify the specific proteins, enzymes, or nucleic acids with which this compound and its active derivatives interact. mdpi.com Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to pinpoint these biological targets.
Analysis of Cellular Pathways: Once a target is identified, further research is needed to understand how the compound's interaction with that target affects cellular signaling pathways. For instance, studies on cytotoxic phenylnaphthalenes have investigated their effects on the cell cycle, showing that they can cause cell cycle arrest at different phases (e.g., S or G2/M phase) by modulating the levels of proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov Understanding these downstream effects is vital for characterizing the compound's complete mechanism of action.
These mechanistic studies will provide a robust scientific foundation for the rational development of this compound-based compounds for specific therapeutic applications.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. researchgate.net AI and machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis, thereby accelerating the research process for compounds like this compound. researchgate.netjetir.org
Emerging applications of AI in this field include:
Predictive Synthesis and Retrosynthesis: AI models are being trained to predict the outcomes of chemical reactions with high accuracy. jetir.orgnih.gov Furthermore, AI-powered retrosynthesis tools can propose viable synthetic routes for target molecules, including novel derivatives of this compound. nih.gov This can save significant time and resources in the lab by suggesting the most efficient pathways from commercially available starting materials. nih.goviscientific.org
Generative Molecular Design: ML models, particularly deep learning architectures, can be used to design entirely new molecules (de novo design) with specific desired properties. researchgate.net By training these models on large chemical databases, they can learn the underlying rules of chemical structure and generate novel phenylnaphthalene derivatives predicted to have high biological activity and good ADMET profiles.
Accelerated Data Analysis: The integration of AI can streamline the analysis of complex biological and chemical data. For example, ML algorithms can help interpret complex spectroscopic data, analyze high-throughput screening results, and build more sophisticated QSAR and ADMET models than ever before. researchgate.netresearchgate.net
By leveraging the predictive power of AI, researchers can navigate the vast chemical space more efficiently, reducing the trial-and-error nature of chemical synthesis and drug discovery and ultimately accelerating the journey from a promising compound to a valuable application. nih.goviscientific.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 6-Methoxy-1-phenylnaphthalene, and how can reaction conditions be optimized?
- Methodology : Utilize Friedel-Crafts acylation or alkylation to introduce the phenyl group to the naphthalene core. Demethylation or methoxy group introduction can be achieved via nucleophilic substitution under controlled pH and temperature. Optimize solvent systems (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., Lewis acids like AlCl₃) to improve yield and purity .
- Validation : Confirm structural integrity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Monitor reaction progress via thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for characterizing this compound’s electronic and structural properties?
- Spectroscopy : UV-Vis spectroscopy to assess electronic transitions, and Fourier-transform infrared (FTIR) spectroscopy for functional group identification. X-ray crystallography for resolving crystal packing and stereochemistry .
- Computational Tools : Density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .
Q. How do researchers systematically identify and screen health effects in studies on methoxy-substituted naphthalenes?
- Protocol : Follow systematic review frameworks (e.g., ATSDR’s 8-step process) to extract data from animal and human studies. Prioritize outcomes like cytotoxicity, hepatic effects, and respiratory toxicity .
- Data Extraction : Use standardized forms to record exposure routes (inhalation, oral), dose-response relationships, and confounders (e.g., species-specific metabolic differences) .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for methoxy-substituted naphthalenes be resolved across studies?
- Analysis : Conduct meta-analyses to harmonize variables like cell line specificity (e.g., HepG2 vs. MCF-7), exposure duration, and metabolite profiling. Assess risk of bias using tiered criteria (e.g., exposure characterization confidence, blinding protocols) .
- Mechanistic Studies : Compare reactive oxygen species (ROS) generation and DNA adduct formation across derivatives to isolate structure-activity relationships .
Q. What methodologies are validated for predicting this compound’s pharmacokinetics and environmental fate?
- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict absorption, distribution, metabolism, and excretion (ADME). Validate with in vitro assays (e.g., microsomal stability tests) .
- Environmental Monitoring : Apply gas chromatography-mass spectrometry (GC-MS) to track degradation products in simulated ecosystems. Assess bioaccumulation potential via octanol-water partition coefficients (log P) .
Q. How should researchers design experiments to minimize bias in toxicological studies of this compound?
- Experimental Design : Randomize dose allocation and ensure blinding of personnel and subjects. Use risk of bias questionnaires (Table C-6/C-7) to evaluate attrition, detection bias, and exposure accuracy .
- Tiered Confidence Ratings : Classify studies as High/Moderate/Low confidence based on responses to key questions (e.g., “Is there confidence in outcome assessment?”) .
Q. What strategies are effective for synthesizing and testing derivatives of this compound for material science applications?
- Derivatization : Introduce electron-withdrawing/donating groups (e.g., trifluoromethoxy, cyano) to modulate electronic properties. Optimize via Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling .
- Material Characterization : Use cyclic voltammetry for redox behavior and differential scanning calorimetry (DSC) for thermal stability. Compare with structurally similar compounds (e.g., 6-Methoxy-2-naphthaldehyde) .
Methodological Resources
- Risk of Bias Assessment : Reference Tables C-6 and C-7 for criteria on randomization, blinding, and data completeness .
- Systematic Review Frameworks : Follow ATSDR’s steps for literature screening, data extraction, and evidence integration .
- Synthetic Protocols : Adapt Friedel-Crafts and cross-coupling methodologies from analogous methoxy-naphthalene syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
